(5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Description
(5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound belonging to the imidazolone family. Its structure features a central imidazolone ring substituted with a 3-bromobenzylidene group at position 5, a phenyl group at position 3, and a thiol (-SH) group at position 2.
Properties
IUPAC Name |
5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19(16(21)18-14)13-7-2-1-3-8-13/h1-10H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAAGBKUKPRENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with cell protein tubulin and microtubules.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets, causing changes at the molecular level.
Result of Action
Similar compounds have shown cytotoxic effects in certain cell lines.
Biochemical Analysis
Biochemical Properties
5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cytotoxic effects in certain cancer cell lines, leading to apoptosis or cell cycle arrest. Additionally, it can modulate the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes, such as protein synthesis, DNA replication, and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For instance, it can affect the metabolic flux of certain pathways by inhibiting key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of 5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. Understanding the transport mechanisms is crucial for determining the bioavailability and efficacy of the compound in various biological systems.
Subcellular Localization
The subcellular localization of 5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of the compound within the cell can influence its interactions with other biomolecules and its overall biological activity.
Biological Activity
(5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as 5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one, is a compound with significant potential in biochemical research and therapeutic applications. Its molecular formula is C16H11BrN2OS, with a molecular weight of 359.2 g/mol. This article reviews the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.
The compound exhibits tautomeric forms, primarily existing as its mercapto and imidazolin-thione derivatives. Studies indicate that the benzylation reactions occur primarily on sulfur atoms rather than nitrogen. The structural features contribute to its interactions with various biomolecules, influencing its biological activity.
Enzyme Inhibition
Research has shown that this compound interacts with several enzymes involved in metabolic pathways. It acts as an inhibitor for key enzymes, impacting cellular metabolism significantly. The binding of this compound to enzyme active sites leads to alterations in enzyme activity, which can induce cytotoxic effects in specific cancer cell lines .
Cytotoxicity and Apoptosis
In vitro studies have demonstrated that this compound induces cytotoxic effects in various cancer cell lines. Mechanistically, it triggers apoptosis through the activation of intrinsic pathways and can cause cell cycle arrest. The compound's ability to modulate cell signaling pathways is critical for its anticancer properties .
Gene Expression Modulation
The compound influences gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to the upregulation or downregulation of genes involved in cell survival and proliferation.
The molecular mechanism involves binding to specific biomolecules, leading to enzyme inhibition or activation. The compound's ability to alter gene expression further enhances its potential as a therapeutic agent. It has been noted that the stability of the compound under physiological conditions affects its long-term efficacy and cellular function .
Transport and Distribution
The transport mechanisms for this compound are mediated by specific transporters within cells. This localization is essential for maximizing its biological effects and therapeutic potential.
Case Studies and Research Findings
Recent studies have highlighted the compound's analgesic properties alongside its anticancer activities. For instance, molecular docking studies have predicted its binding affinities against targets involved in pain and inflammation, such as COX enzymes and TRP channels .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The imidazolone scaffold allows for extensive structural modifications. Key analogues differ in substituents on the benzylidene ring, phenyl group, or the thiol moiety. Below is a comparative analysis:
Table 1: Structural Variations in Imidazolone Derivatives
Key Observations :
Key Observations :
Physicochemical Properties
Table 3: Physical and Spectral Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one?
- Methodology : The compound can be synthesized via a condensation reaction between 3-bromo benzaldehyde and a thiol-containing precursor (e.g., 2-mercapto-3-phenylimidazol-4-one) under acidic or anhydrous conditions. A typical procedure involves refluxing in acetic anhydride with sodium acetate as a catalyst, followed by purification via recrystallization (ethanol/water mixtures are effective). Yield optimization may require controlled temperature gradients and stoichiometric adjustments .
- Key Data : For analogous imidazolone derivatives, yields range from 24% to 84% depending on substituent reactivity and solvent systems .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of 1H/13C NMR , HRMS , and IR spectroscopy .
- NMR : Look for characteristic shifts:
- Benzylidene protons: δ 7.2–8.1 ppm (aromatic region).
- Thiol group: Disulfide formation may complicate detection; use DTT to reduce disulfide bonds.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M–H]–) with <2 ppm error.
- IR : Thiol (S–H) stretch near 2550 cm⁻¹ and carbonyl (C=O) stretch at ~1700 cm⁻¹ .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology :
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (e.g., imidazolones typically degrade above 150°C).
- Light Sensitivity : Store in amber vials at –20°C under inert atmosphere (N2/Ar) to prevent oxidation of the thiol group.
- Hygroscopicity : Monitor via Karl Fischer titration; use desiccants if moisture absorption exceeds 0.5% w/w .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against kinase targets?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic data of kinase active sites (e.g., CDK2 or MAPK).
- Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 50 ns).
- Key Findings : Analogous imidazolones show inhibitory activity via π-π stacking with Phe80 (CDK2) and hydrogen bonding with Lys33 .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Reproducibility : Use standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) across ≥3 independent labs.
- Off-Target Profiling : Screen against a panel of related enzymes (e.g., dual-specificity kinases vs. CDKs) to identify selectivity.
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products influencing bioactivity .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodology :
- Substituent Variation : Replace the 3-bromo group with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups to modulate electron density.
- Thiol Replacement : Substitute –SH with methylthio (–SCH3) or sulfonyl (–SO2CH3) to enhance stability.
- Key Data : Derivatives with –NO2 substitutions show 3-fold higher CDK inhibition (IC50 = 0.8 μM) compared to bromo analogs .
Q. What methodologies assess the environmental impact of this compound in ecotoxicological studies?
- Methodology :
- Degradation Kinetics : Use HPLC-UV to monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV light).
- Bioaccumulation : Measure logP values (octanol-water partitioning); logP >3 indicates high bioaccumulation potential.
- Toxicity Assays : Conduct Daphnia magna LC50 tests and algal growth inhibition studies (OECD guidelines) .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
